molecular formula C21H19N3O2S3 B2504269 N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1260921-93-4

N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2504269
CAS No.: 1260921-93-4
M. Wt: 441.58
InChI Key: OOYLYNXTUHPSNL-UHFFFAOYSA-N
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Description

N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N3O2S3 and its molecular weight is 441.58. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c1-23(15-6-3-2-4-7-15)18(25)14-29-21-22-17-10-13-28-19(17)20(26)24(21)11-9-16-8-5-12-27-16/h2-8,10,12-13H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYLYNXTUHPSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin and norepinephrine reuptake system . This system plays a crucial role in regulating mood and pain perception in the body.

Mode of Action

The compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . This means it prevents the reabsorption of these neurotransmitters into the neurons, thereby increasing their availability in the synaptic cleft. This increased availability can enhance neurotransmission and lead to improved mood and reduced pain perception.

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it can influence various downstream effects such as mood regulation and pain perception.

Result of Action

The result of the compound’s action is an increase in the availability of serotonin and norepinephrine in the synaptic cleft. This can lead to improved mood and reduced pain perception, making it potentially useful in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the enantioselectivity of the bioreduction reaction was found to be excellent at a substrate concentration of 30 g/l. .

Biological Activity

N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of thiophene and phenyl groups enhances its interaction with biological targets.

Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in nucleotide biosynthesis. Specifically, thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of:

  • GARFTase (Glycinamide ribonucleotide formyltransferase) : Inhibiting this enzyme disrupts de novo purine biosynthesis, which is crucial for DNA and RNA synthesis.
  • AICARFTase (AICAR transformylase) : This enzyme is also involved in purine metabolism, and its inhibition can lead to antiproliferative effects in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against GARFTase and AICARFTase. The inhibition constants (Ki) reported for these enzymes are as follows:

EnzymeKi (μM)
GARFTase2.97
AICARFTase9.48

These values indicate a strong affinity for the target enzymes, suggesting that the compound could be effective in disrupting cancer cell proliferation through metabolic pathways.

Antitumor Activity

The compound has been evaluated for its antitumor activity against various cancer cell lines. In studies involving cultured tumor cells, it demonstrated significant cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications to the thiophene and pyrimidine moieties could enhance efficacy.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Research investigated several thieno[3,2-d]pyrimidine derivatives, including N-methyl-2-{...}, highlighting their potential as selective antitumor agents through dual inhibition mechanisms. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antiviral Screening : Another study focused on the antiviral properties of thieno[2,3-d]pyrimidine derivatives indicated broad-spectrum activity against several viral strains. The compound was found to inhibit viral replication effectively .

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